molecular formula C9H10S B13543541 4-Cyclopropylbenzene-1-thiol CAS No. 54997-86-3

4-Cyclopropylbenzene-1-thiol

Cat. No.: B13543541
CAS No.: 54997-86-3
M. Wt: 150.24 g/mol
InChI Key: KDBMAPTVSLWDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylbenzene-1-thiol is an organic compound that features a benzene ring substituted with a cyclopropyl group and a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbenzene-1-thiol typically involves the introduction of a cyclopropyl group to a benzene ring followed by the addition of a thiol group. One common method involves the cyclopropanation of benzene derivatives using cyclopropyl halides in the presence of a strong base. The thiol group can then be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or sodium hydrosulfide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropylbenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropylbenzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbenzene-1-thiol is unique due to the presence of both a cyclopropyl group and a thiol group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

54997-86-3

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

4-cyclopropylbenzenethiol

InChI

InChI=1S/C9H10S/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2

InChI Key

KDBMAPTVSLWDPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.